N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of hydrazine and features both an allyl group and a chlorobenzoyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide typically involves a multi-step reaction process. The initial step involves the condensation of 2-chlorobenzoylhydrazine with allylisothiocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and chlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Agent: It has shown promise as an antimicrobial agent, effective against various bacterial strains.
Anticancer Agent: Research indicates potential anticancer properties, making it a candidate for further studies in oncology.
Corrosion Inhibitor: It has been explored as a corrosion inhibitor in the petrochemical industry.
Starting Material: The compound serves as a starting material for the synthesis of various organic compounds, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. As an anticancer agent, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(2-bromobenzoyl)hydrazinecarbothioamide: Similar structure but with a bromine atom instead of chlorine.
N-allyl-2-(2-fluorobenzoyl)hydrazinecarbothioamide: Features a fluorine atom in place of chlorine.
N-allyl-2-(2-iodobenzoyl)hydrazinecarbothioamide: Contains an iodine atom instead of chlorine.
Uniqueness
N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorobenzoyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects.
Properties
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-7-13-11(17)15-14-10(16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRNIMPRPHUTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.